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Cat. No.: B8817594 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to address low transformation efficiency when using calcium dichloride
dihydrate for the preparation of competent E. coli cells.

Troubleshooting Guide: Low Transformation
Efficiency
Low transformation efficiency is a common issue when preparing and transforming chemically

competent cells using the calcium chloride method. The following guide provides a systematic

approach to identifying and resolving the root cause of the problem.

Question: Why am I getting few or no colonies after transformation?

Answer: Several factors throughout the competent cell preparation and transformation process

can lead to low or no transformants. Systematically evaluate each of the following potential

causes:

1. Competent Cell Preparation:

Poor Bacterial Growth: The physiological state of the E. coli is critical. Cells must be

harvested during the early to mid-logarithmic growth phase (OD600 of 0.3-0.4) to ensure

they are actively growing and amenable to becoming competent.[1][2] Overgrown cultures

will yield poor competent cells.[1]
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Improper Handling: Bacterial cells are fragile after treatment with calcium chloride.[2] It is

imperative to keep the cells on ice at all times and to handle them gently.[1][3] Avoid vigorous

vortexing; instead, resuspend cell pellets by gentle pipetting or swirling.[3][4]

Suboptimal Reagents: The quality of the water and calcium chloride is crucial. Use high-

purity water (at least 18 MΩ-cm) for all solutions.[1] The calcium chloride solution should be

sterile, made fresh, and kept cold.[2] Solutions older than two months should be discarded.

[2]

Incorrect Incubation Times: Incubation of cells in the ice-cold calcium chloride solution is a

critical step. While a minimum of 20-30 minutes is required, prolonging this incubation on ice

for up to 24 hours can increase transformation efficiency by four- to six-fold.[2][5][6]

2. Transformation Procedure:

DNA Quality and Quantity: The purity and amount of plasmid DNA used are important.

Contaminants in the DNA preparation, such as salts from a ligation reaction, can inhibit

transformation.[4] While direct addition of ligation mixtures is possible, excessive volumes or

high salt concentrations will decrease efficiency.[1] The amount of DNA added is also critical;

typically, 1-10 µl containing 1 pg to 100 ng of plasmid DNA is recommended for 100 µl of

competent cells.[1][7] Using more than 0.1 µg of plasmid DNA can decrease transformation

efficiency.[5]

Heat Shock Parameters: The temperature and duration of the heat shock are critical and

must be optimized. A common protocol involves a 42°C heat shock for 30-60 seconds.[7][8]

Both the temperature and the timing are important; deviations can lead to a significant drop

in efficiency.[9]

Recovery Step: After heat shock, a recovery period in a rich medium (like SOC or LB broth)

without antibiotics is essential.[5][9] This allows the cells to repair their membranes and

express the antibiotic resistance gene from the plasmid.[5] An outgrowth of 1 hour at 37°C is

generally recommended, and shortening this step can lead to a two-fold loss in efficiency for

every 15 minutes omitted.[9]

Plating and Incubation: Ensure the correct antibiotic is used at the proper concentration in

the agar plates.[10] The plates should be warmed to 37°C before plating the cells to ensure
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optimal growth.[9]

Frequently Asked Questions (FAQs)
Q1: What is the expected transformation efficiency with the calcium chloride method?

A1: The calcium chloride method is known for being cost-effective but generally yields lower

transformation efficiencies compared to other methods like electroporation.[5][11] Expected

efficiencies typically range from 10^4 to 10^7 transformants per microgram of plasmid DNA.[5]

[12][13]

Q2: Can I use stationary phase cells for making competent cells?

A2: It is strongly recommended to use cells from the early to mid-logarithmic growth phase

(OD600 ≈ 0.3-0.4).[1][2] Cells in the stationary phase are not actively dividing and are less

permeable to DNA, resulting in significantly lower transformation efficiencies.[5]

Q3: How critical is the temperature during the preparation and transformation?

A3: Maintaining a low temperature (on ice) throughout the competent cell preparation is

absolutely critical to maintain the integrity of the cell membrane and the competency of the

cells.[1][3] The heat shock temperature and duration are also precisely optimized to facilitate

DNA uptake without killing the cells.[9]

Q4: My plasmid is large. Could this be the reason for low efficiency?

A4: Yes, transformation efficiency is inversely proportional to the size of the plasmid DNA.[2]

Larger plasmids are transformed less efficiently. It is important to ensure the plasmid DNA is of

high quality and supercoiled, as nicked or relaxed circular DNA also transforms with lower

efficiency.

Q5: Can I refreeze and reuse my homemade competent cells?

A5: Yes, competent cells prepared with calcium chloride can be stored at -80°C for long-term

use.[3] It is crucial to include a cryoprotectant like glycerol (typically 10-15%) in the final

resuspension buffer before freezing.[3] Cells should be flash-frozen in a dry ice/ethanol bath or
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liquid nitrogen and thawed on ice immediately before use.[3] Avoid repeated freeze-thaw

cycles.

Quantitative Data Summary
The following table summarizes key quantitative parameters that influence transformation

efficiency.

Parameter
Recommended
Value/Range

Expected Impact on
Efficiency

Bacterial Growth (OD600) 0.3 - 0.4

Harvesting outside this range

significantly decreases

efficiency.[1]

CaCl2 Concentration 50 mM - 100 mM

Optimal concentration is strain-

dependent, with 0.1 M being

effective for many E. coli

strains.[6][14]

Incubation on Ice (with CaCl2) 30 minutes to 24 hours

Longer incubation (up to 24h)

can increase efficiency 4-6

fold.[2][6]

DNA Amount 1 pg - 100 ng per 100 µl cells
Exceeding 100 ng can inhibit

transformation.[5][7]

Heat Shock Temperature 42°C
Precise temperature is critical

for DNA uptake.[9]

Heat Shock Duration 30 - 60 seconds

Optimal time is crucial; too

short is ineffective, too long is

lethal.[7][8]

Outgrowth Period 1 hour

Shorter periods reduce the

number of viable

transformants.[9]
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Protocol 1: Preparation of Calcium Chloride Competent
E. coli
This protocol is a standard method for preparing chemically competent E. coli.

Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with

shaking.[15]

The next day, inoculate 50 mL of pre-warmed LB broth with 0.5 mL of the overnight culture.

Incubate at 37°C with shaking (225 rpm) until the OD600 reaches 0.3-0.4.[1][8]

Transfer the culture to a pre-chilled, sterile 50 mL centrifuge tube and chill on ice for 10-30

minutes.[1][2]

Pellet the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.[3]

Discard the supernatant and gently resuspend the cell pellet in 20 mL of ice-cold, sterile 50

mM CaCl2.[11]

Incubate the suspension on ice for 20-30 minutes.[11]

Centrifuge the cells again at 4,000 x g for 10 minutes at 4°C.

Discard the supernatant and resuspend the pellet in 2.5 mL of ice-cold, sterile 50 mM CaCl2

containing 15% glycerol.[3]

Aliquot 100 µL of the competent cell suspension into pre-chilled microcentrifuge tubes, flash-

freeze in a dry ice/ethanol bath, and store at -80°C.[3]

Protocol 2: Heat Shock Transformation
This protocol describes the transformation of competent E. coli with plasmid DNA.

Thaw a 100 µL aliquot of competent cells on ice.[1]

Add 1-5 µL of plasmid DNA (1 pg - 100 ng) to the thawed cells.[7]
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Gently mix by flicking the tube and incubate on ice for 30 minutes.[7]

Heat shock the cells by placing the tube in a 42°C water bath for 45 seconds.[7][8]

Immediately transfer the tube back to ice for 2 minutes.[8]

Add 900 µL of sterile SOC or LB medium to the tube.

Incubate at 37°C for 1 hour with shaking (225 rpm).[9]

Plate 100-200 µL of the cell suspension onto pre-warmed LB agar plates containing the

appropriate antibiotic.

Incubate the plates overnight at 37°C.
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Caption: Workflow for competent cell preparation and transformation.
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Caption: Factors influencing transformation efficiency.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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